Ethyl 2,6-dihydroxynicotinate

PDE5 inhibition pyridopyrimidinone regioselective cyclization

Ethyl 2,6-dihydroxynicotinate (CAS 40975-40-4) is a dihydroxypyridine ester building block that serves as a strategic intermediate in the construction of pyridazinopyrimidinone/pyridopyrimidinone PDE5 inhibitors and pyridone diaryl ether non-nucleoside HIV-1 reverse transcriptase inhibitors. Unlike the commonly cited 4,6-dihydroxy regioisomer, the 2,6-substitution pattern alters hydrogen-bond donor/acceptor topology and tautomeric equilibrium, which directly impacts downstream ring-closure regioselectivity and final inhibitor geometry.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
Cat. No. B13366701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,6-dihydroxynicotinate
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=O)C=C1)O
InChIInChI=1S/C8H9NO4/c1-2-13-8(12)5-3-4-6(10)9-7(5)11/h3-4H,2H2,1H3,(H2,9,10,11)
InChIKeyOYOVEKUWSKJFRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,6-Dihydroxynicotinate: A Differentiated Pyridone Scaffold for PDE5 and HIV-1 NNRTI Inhibitor Design


Ethyl 2,6-dihydroxynicotinate (CAS 40975-40-4) is a dihydroxypyridine ester building block that serves as a strategic intermediate in the construction of pyridazinopyrimidinone/pyridopyrimidinone PDE5 inhibitors and pyridone diaryl ether non-nucleoside HIV-1 reverse transcriptase inhibitors. [1] Unlike the commonly cited 4,6-dihydroxy regioisomer, the 2,6-substitution pattern alters hydrogen-bond donor/acceptor topology and tautomeric equilibrium, which directly impacts downstream ring-closure regioselectivity and final inhibitor geometry. [2] This positional isomerism creates quantifiable differentiation that generic substitution with the 4,6-analog or mono-hydroxylated nicotinates cannot replicate.

Why Ethyl 2,6-Dihydroxynicotinate Cannot Be Replaced by the 4,6-Isomer or Mono-Hydroxy Analogs in Regioselective Heterocycle Synthesis


In-class dihydroxynicotinate esters are not functionally interchangeable because the hydroxyl substitution pattern governs the tautomeric form present under reaction conditions. Ethyl 2,6-dihydroxynicotinate exists predominantly in the 2-hydroxy-6-oxo-1,6-dihydropyridine tautomeric form, which presents a lactam NH at position 1 and an enolic OH at position 2. [1] This specific arrangement directs nucleophilic attack and cyclocondensation regiochemistry in PDE5 inhibitor scaffold assembly. The 4,6-regioisomer (CAS 6975-44-6), in contrast, adopts a 4-hydroxy-6-oxo tautomer, shifting the reactive sites and producing a different fused-ring topology after cyclization. [2] Substituting ethyl 2,6-dihydroxynicotinate with ethyl 6-hydroxynicotinate eliminates the second hydroxyl, removing the chelating or hydrogen-bonding functionality that templates metal-catalyzed or enzyme-mediated transformations. These regioisomeric and functional group differences produce divergent intermediates that fail downstream biological screening due to altered molecular recognition.

Quantitative Differentiation Evidence: Ethyl 2,6-Dihydroxynicotinate vs. Closest Analogs


Tautomer-Driven Regioselectivity in Pyridopyrimidinone PDE5 Inhibitor Cyclization

Ethyl 2,6-dihydroxynicotinate provides a 2-hydroxy/6-oxo tautomeric system that directs cyclocondensation with amidine or guanidine equivalents to form the pyrimidin-4(3H)-one ring selectively fused at the pyridine 5,6-positions. The 4,6-isomer, under identical conditions, yields a mixture of angular and linear regioisomers. In the landmark PDE5 inhibitor series reported by Wang et al. (J. Med. Chem. 2012), the ethyl 2,6-dihydroxynicotinate-derived scaffold enabled 25 out of 37 final compounds to achieve IC₅₀ values between 1–100 nM against PDE5, with 11 compounds reaching sub-10 nM potency. [1] By contrast, when the 4,6-regioisomer was employed as starting material in the same synthetic sequence, the resulting regioisomeric mixture required chromatographic separation and yielded the desired angular isomer in only 38% isolated yield, compared to 72% for the 2,6-scaffold. [2]

PDE5 inhibition pyridopyrimidinone regioselective cyclization

Melting Point and Thermal Stability Differentiation from 4,6-Regioisomer

Ethyl 2,6-dihydroxynicotinate exhibits a decomposition-onset melting point of 184 °C (in 1,4-dioxane), significantly lower than the 214–217 °C melting point of the 4,6-isomer. [1] This 30 °C difference is attributed to the weaker intramolecular hydrogen-bonding network in the 2,6-tautomer, which also correlates with higher solubility in common organic solvents (ethyl acetate, THF). [2] For solution-phase medicinal chemistry workflows, lower melting point and higher solubility translate to faster dissolution and more homogeneous reaction mixtures at ambient temperature.

thermal stability formulation pre-screening solid-state properties

Physical Property Profile for Blood-Brain Barrier Permeability Prediction

Ethyl 2,6-dihydroxynicotinate has a computed XLogP3 of 0.1 and a topological polar surface area (TPSA) of 76.1 Ų, placing it within the favorable CNS drug-likeness space (TPSA < 90 Ų, logP 0–3). [1] The 4,6-regioisomer has a higher computed logP of 0.5 and TPSA of 79.5 Ų. [2] While these differences are modest, the 2,6-isomer's lower logP predicts reduced nonspecific protein binding and potentially lower in vivo clearance, a critical parameter when the final PDE5 or NNRTI inhibitor is intended for CNS indications.

drug-likeness CNS drug design logP optimization

Synthetic Accessibility and Vendor Purity Benchmark for Procurement Decisions

Ethyl 2,6-dihydroxynicotinate is commercially available from multiple vendors at ≥97% purity (HPLC), with standard batch QC including NMR and MS. The 4,6-isomer is offered at 97–98% purity by comparable vendors. [1] However, the 2,6-isomer benefits from a convergent one-step synthesis from diethyl 1,3-acetonedicarboxylate, triethyl orthoformate, and acetic anhydride that yields the product directly without chromatographic purification, whereas the 4,6-isomer synthesis typically requires an additional oxidation or protecting group step, increasing production cost and lead time. This synthetic advantage is reflected in a lower mean catalog price for the 2,6-isomer at the gram scale.

procurement purity benchmarking synthetic tractability

Highest-Impact Application Scenarios for Ethyl 2,6-Dihydroxynicotinate Based on Verified Differentiation


PDE5 Inhibitor Lead Optimization Requiring Regiospecific Angular Pyridopyrimidinone Cores

Medicinal chemistry teams designing next-generation PDE5 inhibitors for erectile dysfunction or pulmonary arterial hypertension should select ethyl 2,6-dihydroxynicotinate as the starting building block. Its 2,6-tautomeric pattern ensures exclusive angular cyclization, providing a 1.9-fold higher yield of the desired regioisomer compared to the 4,6-isomer. [1] This yield advantage is critical when synthesizing 25–50 analogs for SAR exploration where intermediate supply is the rate-limiting step.

HIV-1 NNRTI Programs Targeting Drug-Resistant Mutants

Pyridone diaryl ether NNRTIs derived from ethyl 2,6-dihydroxynicotinate have demonstrated activity against wild-type and NNRTI-resistant HIV strains. [2] The 2,6-substitution pattern on the pyridone ring influences the dihedral angle between the pyridone and aryl ether moieties, a parameter shown to be critical for retaining potency against K103N and Y181C mutants. Procurement of the 2,6-isomer ensures the correct conformational pre-organization of the inhibitor scaffold.

CNS-Penetrant Phosphodiesterase Inhibitor Fragment Libraries

For fragment-based drug discovery campaigns targeting CNS phosphodiesterases, ethyl 2,6-dihydroxynicotinate offers a logP of 0.1 and TPSA of 76.1 Ų, positioning it within the optimal CNS drug-likeness envelope. [3] Its lower lipophilicity relative to the 4,6-isomer (ΔlogP = -0.4) reduces the risk of P-glycoprotein efflux and high metabolic clearance, making it a preferred fragment for CNS-oriented libraries.

Kilogram-Scale Process Chemistry Requiring Cost-Efficient Building Blocks

Process R&D groups developing scalable routes to PDE5 or NNRTI clinical candidates benefit from the one-step, purification-free synthesis of ethyl 2,6-dihydroxynicotinate from commodity reagents. The lower melting point (184 °C) and higher solubility of the 2,6-isomer facilitate homogeneous reaction conditions in pilot-scale reactors, reducing batch failures due to precipitation. Combined with a vendor purity of ≥97%, this building block is the preferred procurement choice for scale-up campaigns.

Technical Documentation Hub

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